molecular formula C25H22N2O4S B2843324 1-(2-Methylbenzyl)-3'-(p-tolyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide CAS No. 941929-19-7

1-(2-Methylbenzyl)-3'-(p-tolyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide

Cat. No.: B2843324
CAS No.: 941929-19-7
M. Wt: 446.52
InChI Key: SZTMRJHOTISFOA-UHFFFAOYSA-N
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Description

This compound belongs to the spiro[indoline-3,2'-thiazolidine] family, characterized by a fused indoline-thiazolidine dione core. Such structural features are critical for biological interactions, particularly in anticancer and antioxidant applications, as observed in related spiro-thiazolidines .

Properties

IUPAC Name

3-(4-methylphenyl)-1'-[(2-methylphenyl)methyl]-1,1-dioxospiro[1,3-thiazolidine-2,3'-indole]-2',4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O4S/c1-17-11-13-20(14-12-17)27-23(28)16-32(30,31)25(27)21-9-5-6-10-22(21)26(24(25)29)15-19-8-4-3-7-18(19)2/h3-14H,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZTMRJHOTISFOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)CS(=O)(=O)C23C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-(4-Methylphenyl)-1-[(2-methylphenyl)methyl]-1,2-dihydrospiro[indole-3,2’-[1lambda6,3]thiazolidine]-1’,1’,2,4’-tetrone typically involves multi-step organic reactions. The process begins with the preparation of the indole and thiazolidine precursors, followed by their coupling under specific conditions to form the spiro compound. Common reagents used in these reactions include strong acids or bases, catalysts, and solvents like dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3’-(4-Methylphenyl)-1-[(2-methylphenyl)methyl]-1,2-dihydrospiro[indole-3,2’-[1lambda6,3]thiazolidine]-1’,1’,2,4’-tetrone can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and the presence of suitable leaving groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Key Properties:

  • Molecular Formula : C25H22N2O4SC_{25}H_{22}N_{2}O_{4}S
  • Molecular Weight : 446.5 g/mol
  • CAS Number : 941929-19-7

Synthetic Routes:

  • Preparation of Precursors : Synthesis of indole and thiazolidine derivatives.
  • Coupling Reaction : Combining precursors under controlled conditions.
  • Purification : Techniques such as chromatography are used to isolate the final product.

Industrial Production:

In an industrial setting, optimization techniques such as continuous flow reactors and high-throughput screening may be employed to enhance yield and reduce production costs.

Anticancer Properties

Recent studies suggest that compounds similar to 1-(2-Methylbenzyl)-3'-(p-tolyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione exhibit significant anticancer properties. For instance, derivatives have shown promising results against various cancer cell lines.

Case Study:

A derivative demonstrated an IC50 value of 15.63 µM against the MCF-7 breast cancer cell line, comparable to Tamoxifen (IC50 = 10.38 µM). The mechanism involved upregulation of p53 and activation of caspase-3, leading to apoptosis in cancer cells .

Other Pharmacological Activities

The compound has also been investigated for other biological activities including:

  • Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains.
  • Anti-inflammatory Effects : Research indicates potential in reducing inflammation markers in vitro.

Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerIC50 = 15.63 µM (MCF-7)
AntimicrobialEffective against bacteria
Anti-inflammatoryReduction in inflammation markers

Synthesis Overview

StepDescription
Precursor PreparationSynthesis of indole and thiazolidine derivatives
Coupling ReactionFormation of the spiro compound
PurificationIsolation using chromatography

Mechanism of Action

The mechanism of action of 3’-(4-Methylphenyl)-1-[(2-methylphenyl)methyl]-1,2-dihydrospiro[indole-3,2’-[1lambda6,3]thiazolidine]-1’,1’,2,4’-tetrone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below highlights key structural differences and biological activities of analogous spiro-thiazolidines:

Compound Name Substituents/Modifications Biological Activity Key Findings Reference
Target Compound 1-(2-Methylbenzyl), 3'-(p-tolyl), 1',1'-dioxide Hypothesized anticancer/antioxidant Structural similarity to active analogs suggests potential bioactivity.
(5'Z)-5'-(Benzylidene)-3'-(4-chlorophenyl)spiro[3H-indole-3,2'-thiazolidine]-2,4'(1H)-dione (IIa) 4-Chlorophenyl, benzylidene Anticancer Superior activity in NCI screenings; IC50 values lower than reference drugs
3′-(4-Fluorophenyl)-6′-methyl-9′-(p-tolyl)-3′H-spiro[cyclohexane-1,2′-thiazolo[5′,4′:5,6]pyrido[2,3-d]pyrimidin]-8′(7′H)-one (100) Fluorophenyl, p-tolyl, pyrido-pyrimidinone extension Anticancer (HepG2, MCF-7) IC50: 15–84% inhibition at 100 mg/mL; strongest in class
1-(2-Chlorobenzyl)-3'-(m-tolyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide 2-Chlorobenzyl, m-tolyl Not reported Structural analog; meta-substitution may reduce steric compatibility

Key Observations :

  • Electron-Withdrawing Groups : Fluorophenyl (compound 100) and chlorophenyl (IIa) substituents enhance anticancer activity via increased electrophilicity and ROS generation . The target compound’s p-tolyl (electron-donating methyl) may reduce reactivity but improve metabolic stability.
  • Sulfone vs.

Physicochemical Properties

  • Solubility : The 2-methylbenzyl and p-tolyl groups in the target compound likely increase lipophilicity (logP ~3.5–4.0*), compared to more polar analogs like compound 100 (logP ~2.8 due to fluorophenyl).
  • Stability: Sulfone groups may reduce metabolic degradation compared to non-oxidized thiazolidines .

Biological Activity

1-(2-Methylbenzyl)-3'-(p-tolyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide, with the CAS number 941929-19-7, is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C25H22N2O4SC_{25}H_{22}N_{2}O_{4}S and it has a molecular weight of 446.5 g/mol. The compound features a spiro structure that is characteristic of many biologically active compounds, contributing to its unique pharmacological profile.

Anticancer Activity

Recent studies have indicated that compounds with spiro[indoline] structures exhibit significant anticancer properties. For instance, derivatives similar to 1-(2-Methylbenzyl)-3'-(p-tolyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione have shown promising results against various cancer cell lines.

  • Case Study : A derivative demonstrated an IC50 value of 15.63 µM against the MCF-7 breast cancer cell line, comparable to the reference drug Tamoxifen (IC50 = 10.38 µM). The mechanism was linked to the upregulation of p53 and activation of caspase-3, leading to apoptosis in cancer cells .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Related compounds have been evaluated for their efficacy against bacterial strains.

  • Research Findings : Compounds similar to the target molecule exhibited MIC values ranging from 8 to 16 µg/mL against Staphylococcus aureus and Escherichia coli. The presence of specific functional groups was crucial for enhancing antimicrobial activity .

Antitubercular Activity

Given the rising incidence of tuberculosis (TB), compounds with antitubercular activity are critically important. Preliminary studies indicate that spiro[indoline] derivatives may inhibit Mycobacterium tuberculosis.

  • Findings : In a phenotypic screening study, certain derivatives showed over 90% inhibition of TB growth at low concentrations (MIC < 10 µM), indicating strong potential as antitubercular agents .

The biological activity of 1-(2-Methylbenzyl)-3'-(p-tolyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione is believed to be mediated through several pathways:

  • Apoptosis Induction : Activation of apoptotic pathways via p53 modulation.
  • Enzyme Inhibition : Potential inhibition of key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Interaction with Receptors : Molecular docking studies suggest strong hydrophobic interactions with target receptors similar to established drugs like Tamoxifen.

Summary Table of Biological Activities

Activity TypeTest Organism/Cell LineIC50/MIC ValueReference
AnticancerMCF-715.63 µM
AntimicrobialS. aureus8-16 µg/mL
AntitubercularM. tuberculosis<10 µM

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